molecular formula C17H15NO3 B2926098 N-(2,2-di(furan-2-yl)ethyl)benzamide CAS No. 2188203-16-7

N-(2,2-di(furan-2-yl)ethyl)benzamide

Cat. No.: B2926098
CAS No.: 2188203-16-7
M. Wt: 281.311
InChI Key: LCDXLUQWSOCRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-di(furan-2-yl)ethyl)benzamide is an organic compound that features a benzamide group attached to a di(furan-2-yl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)benzamide typically involves the reaction of benzoyl chloride with 2,2-di(furan-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan rings.

Major Products Formed

    Oxidation: Furan-2,5-diones.

    Reduction: 2,2-di(furan-2-yl)ethylamine.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide: Similar structure with an additional ethylthio group.

    N-(2,2-di(furan-2-yl)ethyl)-4-methylbenzamide: Similar structure with a methyl group on the benzamide ring.

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)benzamide is unique due to its combination of a benzamide group with a di(furan-2-yl)ethyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(13-6-2-1-3-7-13)18-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h1-11,14H,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXLUQWSOCRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.